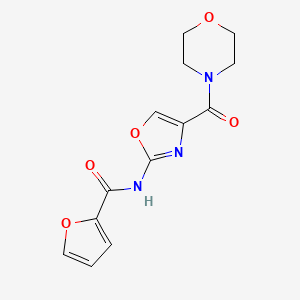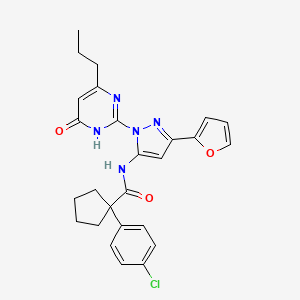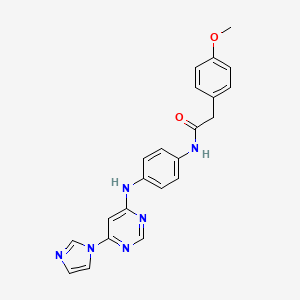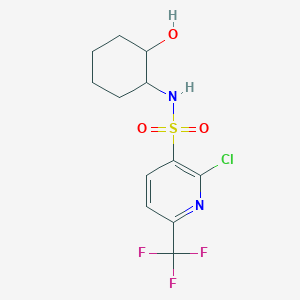
N-(4-(morpholine-4-carbonyl)oxazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Morpholine is a common motif in many biologically relevant compounds .
Synthesis Analysis
Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The structure of oxazoline was properly assigned in 1884 . It is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The morpholine ring involves electronegative oxygen which involves in decreasing the pKa and provides balanced lipophilicity, mitigating the risk for extensive plasma protein and hERG channel binding .Chemical Reactions Analysis
The chemistry of heterocyclic compounds has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Applications De Recherche Scientifique
Antibacterial Activity
The synthesis of N-(4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl)furancarboxamide derivatives has been explored for their antibacterial properties . These compounds were evaluated against bacterial strains using minimum inhibitory concentration (MIC) assays. Notably, some derivatives exhibited comparable antibacterial activity to reference standards like ampicillin. Researchers are keen on further optimizing these compounds to combat bacterial infections.
Drug Development
The fusion of bioactive moieties—such as piperazine, morpholine, and thiazole—offers exciting prospects for drug development. By combining these building blocks, scientists aim to create novel compounds with enhanced antimicrobial and antioxidant properties . The rational design of derivatives based on N-(4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl)furancarboxamide could lead to innovative drugs for various diseases.
Chemical Space Expansion
The compound’s unique structure contributes to the expansion of chemical space. Researchers have synthesized derivatives by modifying the carboxamide group, leading to analogues with diverse properties. These efforts contribute to the development of new classes of bioactive molecules .
Nucleoside Analogues
While not directly related to N-(4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl)furancarboxamide, the synthesis of morpholino nucleosides from enantiopure glycidol derivatives is an intriguing avenue. These nucleosides may find applications in antiviral drug development .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to have inhibitory effects on certain enzymes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown inhibitory effects on certain enzymes, suggesting potential therapeutic applications .
Propriétés
IUPAC Name |
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-11(10-2-1-5-20-10)15-13-14-9(8-21-13)12(18)16-3-6-19-7-4-16/h1-2,5,8H,3-4,6-7H2,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABVMBVTSBMFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(morpholine-4-carbonyl)oxazol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)




![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)